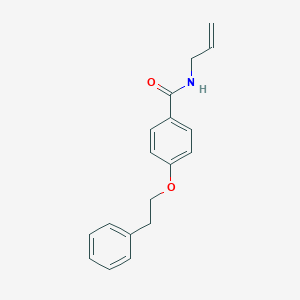

N-allyl-4-(2-phenylethoxy)benzamide

CAS No.:

Cat. No.: VC1508087

Molecular Formula: C18H19NO2

Molecular Weight: 281.3g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19NO2 |

|---|---|

| Molecular Weight | 281.3g/mol |

| IUPAC Name | 4-(2-phenylethoxy)-N-prop-2-enylbenzamide |

| Standard InChI | InChI=1S/C18H19NO2/c1-2-13-19-18(20)16-8-10-17(11-9-16)21-14-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20) |

| Standard InChI Key | ISSOZXAUPYTKOI-UHFFFAOYSA-N |

| SMILES | C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |

| Canonical SMILES | C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |

Introduction

Chemical Identity and Properties

N-allyl-4-(2-phenylethoxy)benzamide is an organic compound with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.3 g/mol. This compound belongs to the benzamide class of compounds, which are characterized by an amide bond connected to a benzene ring.

Basic Identifiers

Table 1: Chemical Identifiers of N-allyl-4-(2-phenylethoxy)benzamide

| Parameter | Value |

|---|---|

| IUPAC Name | 4-(2-phenylethoxy)-N-prop-2-enylbenzamide |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.3 g/mol |

| CAS Number | 881627-85-6 |

| Standard InChI | InChI=1S/C18H19NO2/c1-2-13-19-18(20)16-8-10-17(11-9-16)21-14-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20) |

| Standard InChIKey | ISSOZXAUPYTKOI-UHFFFAOYSA-N |

| SMILES | C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |

Structural Characteristics

N-allyl-4-(2-phenylethoxy)benzamide contains several key structural elements:

-

A para-substituted benzamide core

-

An allyl group (prop-2-enyl) attached to the amide nitrogen

-

A 2-phenylethoxy moiety at the para position of the benzene ring

The compound features three distinct functional groups: an amide bond, an ether linkage, and a terminal alkene. This combination of functional groups contributes to its chemical versatility and potential applications in diverse chemical reactions .

Physical Properties

While specific experimental data for N-allyl-4-(2-phenylethoxy)benzamide is limited in the available scientific literature, general properties can be inferred based on its structural features and similar benzamide derivatives.

Appearance and Solubility

Table 2: Predicted Physical Properties

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | White to off-white powder |

| Solubility | Likely soluble in organic solvents (dichloromethane, chloroform, DMSO) |

| Limited solubility in water | |

| Stability | Generally stable under normal temperature and pressure |

Synthesis Methods

Several potential synthetic routes can be employed to prepare N-allyl-4-(2-phenylethoxy)benzamide based on established methods for structurally similar compounds.

Amide Formation from Carboxylic Acid

One potential synthetic approach involves the reaction of 4-(2-phenylethoxy)benzoic acid with allylamine. This reaction typically requires activation of the carboxylic acid using coupling reagents .

Table 3: Reagents for Amide Coupling Synthesis

| Component | Role |

|---|---|

| 4-(2-phenylethoxy)benzoic acid | Starting material |

| Allylamine | Nucleophile |

| Coupling agent (e.g., DCC, EDC, HATU) | Activates carboxylic acid |

| Base (e.g., TEA, DIPEA) | Neutralizes generated acid |

| Solvent (e.g., DCM, THF) | Reaction medium |

The reaction typically proceeds under mild conditions (0°C to room temperature) over 12-24 hours, with expected yields of 70-90% after purification .

Acyl Chloride Method

Another efficient approach involves the preparation of 4-(2-phenylethoxy)benzoyl chloride followed by reaction with allylamine :

-

Convert 4-(2-phenylethoxy)benzoic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride

-

React the acyl chloride with allylamine in the presence of a base

-

Purify the product through filtration, washing, and recrystallization

This method generally provides high yields (>90%) and is particularly suitable for scale-up procedures . The reaction can be conducted as follows:

Table 4: Typical Reaction Conditions for Acyl Chloride Method

| Parameter | Condition |

|---|---|

| Temperature | Ice bath cooling (0-10°C) during addition, then room temperature |

| Reaction Time | 2-3 hours |

| Base | Triethylamine or aqueous sodium/potassium hydroxide |

| Purification | Filtration, washing to neutral, vacuum drying |

| Yield | 95-99% |

Ether Formation

The phenylethoxy moiety can be introduced through Williamson ether synthesis by reacting 4-hydroxy-N-allylbenzamide with 2-phenylethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of N-allyl-4-(2-phenylethoxy)benzamide. Based on structural analysis and comparison with similar compounds, the following spectroscopic properties can be anticipated:

¹H NMR (400 MHz, CDCl₃)

Expected chemical shifts:

-

δ 7.70-7.75 (d, 2H, aromatic H)

-

δ 7.25-7.35 (m, 5H, phenyl H)

-

δ 6.90-6.95 (d, 2H, aromatic H)

-

δ 5.80-5.95 (m, 1H, CH=CH₂)

-

δ 5.15-5.30 (m, 2H, CH=CH₂)

-

δ 4.10-4.15 (t, 2H, OCH₂)

-

δ 3.95-4.05 (m, 2H, NHCH₂)

-

δ 2.95-3.05 (t, 2H, Ph-CH₂)

¹³C NMR (100 MHz, CDCl₃)

Expected chemical shifts:

-

δ 166-167 (C=O)

-

δ 160-161 (aromatic C-O)

-

δ 138-140 (phenyl C₁)

-

δ 133-134 (CH=CH₂)

-

δ 128-130 (aromatic CH)

-

δ 126-127 (aromatic CH)

-

δ 116-117 (CH=CH₂)

-

δ 114-115 (aromatic CH)

-

δ 67-68 (OCH₂)

-

δ 42-43 (NHCH₂)

-

δ 35-36 (Ph-CH₂)

IR Spectroscopy

Table 5: Expected IR Bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3290-3310 | N-H stretching |

| 3075-3085 | =C-H stretching (alkene) |

| 3020-3060 | Aromatic C-H stretching |

| 2920-2950 | Aliphatic C-H stretching |

| 1635-1650 | C=O stretching (amide I) |

| 1540-1550 | N-H bending (amide II) |

| 1600-1610, 1580-1590 | Aromatic C=C stretching |

| 1245-1255 | C-O-C asymmetric stretching |

| 1030-1050 | C-O-C symmetric stretching |

| 990-1000, 910-920 | =C-H out-of-plane bending (terminal alkene) |

Reactivity and Chemical Properties

The reactivity of N-allyl-4-(2-phenylethoxy)benzamide is determined by its three main functional groups: the amide bond, the ether linkage, and the terminal alkene in the allyl group.

Allyl Group Reactions

The terminal alkene of the allyl group can undergo various transformations:

-

Isomerization to form geometrically defined enamides with excellent stereoselectivity

-

Oxidative cyclization with hypervalent iodine reagents to form oxazolines

-

Hydrogenation to form the corresponding propyl derivative

-

Addition reactions including hydroboration, epoxidation, and halogenation

Amide Reactions

The amide functionality, though relatively stable due to resonance stabilization, can participate in:

-

Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and allylamine

-

Reduction with strong reducing agents like LiAlH₄ to form amines

-

Dehydration with P₂O₅ or other dehydrating agents to form nitriles

Ether Linkage

The ether bond can undergo:

-

Cleavage under strong acidic conditions or with certain Lewis acids

-

Oxidation at the benzylic position adjacent to the phenyl ring

| Structural Feature | Effect on Biological Activity |

|---|---|

| 2-Substituent on phenyl ring | Critical for antiproliferative activity |

| Heteroatoms in amide group | Important for zinc ion chelation |

| Halogen substituents | May decrease antiproliferative activity |

| Alkoxy substituents | Can enhance membrane permeability |

| Terminal alkene | Provides site for further functionalization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume